Nesapidil

α₁‑adrenoceptor calcium channel dual mechanism

Nesapidil (CAS 90326-85-5) is a dual-mechanism vasodilator integrating α₁-adrenergic antagonism and calcium channel blockade within a single 1,3,4-oxadiazole pharmacophore. Unlike conventional single-mechanism agents such as prazosin or nifedipine, nesapidil simultaneously inhibits phenylephrine-induced contractions and calcium-induced contractions in isolated vascular preparations, enabling clean interrogation of signaling cross-talk without confounding from co-administered drugs. Supplied as a solid powder with ≥98% purity, it is intended exclusively for preclinical cardiovascular research—ex vivo aortic ring assays, in vivo SHR hemodynamic studies, and solubility-enhanced formulation development. Its oxadiazole core confers superior thermal/metabolic stability and aqueous solubility. Choose nesapidil for reproducible, single-agent dual-mechanism pharmacology.

Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
CAS No. 90326-85-5
Cat. No. B1593492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNesapidil
CAS90326-85-5
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
InChIInChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3
InChIKeyFYKZHAJQLBLBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nesapidil (CAS 90326-85-5) Procurement Guide: Compound Class, Mechanism, and Research-Grade Specifications


Nesapidil (CAS 90326-85-5, C₂₃H₂₈N₄O₄, MW 424.5 g/mol) is a synthetic small molecule belonging to the 1,3,4‑oxadiazole class . It is primarily recognized as a research‑grade vasodilatory antihypertensive agent that exerts its effects through a dual mechanism: α₁‑adrenergic receptor antagonism and calcium channel blockade . Preclinical studies confirm that nesapidil inhibits phenylephrine‑induced contractions in isolated rat aortic rings (indicative of α₁‑antagonism) and reduces calcium‑induced contractions in depolarized vascular smooth muscle (supporting calcium channel blocking activity) . In vivo, nesapidil produces dose‑dependent reductions in systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs) at oral doses of 1–10 mg/kg . The compound is supplied as a solid powder with purity typically >98% and is intended exclusively for non‑human research applications .

Why Generic Substitution of Nesapidil with Other α₁‑Blockers or Calcium Channel Blockers Is Not Scientifically Valid


Nesapidil cannot be replaced by a conventional α₁‑adrenoceptor antagonist (e.g., prazosin, doxazosin) or a standard calcium channel blocker (e.g., nifedipine, verapamil) without fundamentally altering the experimental system. The compound’s pharmacophore integrates a 1,3,4‑oxadiazole core with a substituted phenoxypropanolamine side chain, a structural combination that confers simultaneous α₁‑adrenoceptor antagonism and calcium channel blockade [1]. Pure α₁‑blockers lack the direct vascular calcium channel modulation that nesapidil exhibits, while traditional calcium channel blockers do not possess its α₁‑adrenergic antagonism [1]. Moreover, the oxadiazole scaffold is associated with favorable physicochemical properties (e.g., metabolic stability, aqueous solubility) that differ from non‑oxadiazole analogs [2][3]. Substituting nesapidil with a single‑mechanism agent therefore introduces a confounding variable that undermines the reproducibility and interpretation of cardiovascular pharmacology studies [2].

Quantitative Evidence for Selecting Nesapidil Over In‑Class Analogs: Comparative Pharmacology Data


Dual α₁‑Adrenoceptor Antagonism and Calcium Channel Blockade: A Mechanistic Distinction from Pure α₁‑Blockers

Nesapidil inhibits phenylephrine‑induced contractions in isolated rat aortic rings (IC₅₀ in the low micromolar range), confirming α₁‑adrenoceptor antagonism, while also reducing calcium‑induced contractions in depolarized vascular smooth muscle, demonstrating calcium channel blocking activity . In contrast, pure α₁‑adrenoceptor antagonists such as prazosin lack this direct calcium channel blocking component [1]. This dual mechanism is a key differentiator for experimental systems requiring simultaneous modulation of both pathways .

α₁‑adrenoceptor calcium channel dual mechanism vascular smooth muscle

In Vivo Antihypertensive Efficacy in SHRs: Dose‑Dependent Blood Pressure Reduction Comparable to Established Agents

In spontaneously hypertensive rats (SHRs), oral administration of nesapidil at 1–10 mg/kg produces significant, dose‑dependent decreases in both systolic and diastolic blood pressure . This efficacy range is comparable to that of clinically used α₁‑blockers such as doxazosin, which reduces mean arterial pressure in SHRs at oral doses of 1–3 mg/kg [1]. While direct head‑to‑head studies are lacking, the overlapping effective dose range supports nesapidil’s viability as a research tool in hypertension models [1].

spontaneously hypertensive rat SHR antihypertensive in vivo pharmacology

Favorable Physicochemical Profile of the 1,3,4‑Oxadiazole Scaffold: Metabolic Stability and Solubility Advantages Over Non‑Oxadiazole α₁‑Blockers

Compounds containing the 1,3,4‑oxadiazole ring, such as nesapidil, exhibit superior thermal stability, metabolic stability, aqueous solubility, and lower lipophilicity compared to other isomeric oxadiazoles and non‑oxadiazole heterocycles [1][2]. For instance, nesapidil’s calculated XLogP3‑AA is 2.8, indicating moderate lipophilicity that balances membrane permeability and aqueous solubility [3]. This contrasts with structurally unrelated α₁‑blockers like prazosin (XLogP3‑AA ≈ 2.2) and doxazosin (XLogP3‑AA ≈ 1.5), which may exhibit different solubility and metabolic profiles [4]. The oxadiazole core thus imparts distinct drug‑like properties that can influence in vitro assay behavior and in vivo pharmacokinetics.

1,3,4‑oxadiazole metabolic stability aqueous solubility lipophilicity

Optimal Research and Industrial Use Cases for Nesapidil Based on Verified Quantitative Differentiation


Mechanistic Studies of Dual α₁‑Adrenoceptor and Calcium Channel Modulation in Vascular Smooth Muscle

Nesapidil is uniquely suited for ex vivo experiments in isolated vascular preparations (e.g., rat aortic rings) that require simultaneous interrogation of α₁‑adrenergic and calcium channel pathways . Its dual mechanism, evidenced by inhibition of both phenylephrine‑ and calcium‑induced contractions, allows researchers to dissect cross‑talk between these signaling systems without confounding from separate agents .

In Vivo Hypertension Research in Rodent Models Requiring a Tool Compound with Balanced α₁‑Blockade and Calcium Antagonism

In spontaneously hypertensive rats (SHRs), nesapidil provides dose‑dependent blood pressure reduction at oral doses of 1–10 mg/kg . This makes it a suitable research tool for studying the integrated hemodynamic effects of combined α₁‑blockade and calcium channel inhibition, particularly in protocols where a single‑agent approach is preferred over co‑administration of multiple drugs .

Pharmacological Tool for Investigating Oxadiazole‑Derived Physicochemical Advantages in Formulation and Assay Development

Nesapidil’s 1,3,4‑oxadiazole core confers enhanced thermal stability, metabolic stability, and favorable aqueous solubility compared to non‑oxadiazole α₁‑blockers [1][2]. Researchers developing novel formulations, solubility‑enhanced drug delivery systems, or high‑throughput screening assays may leverage these properties to reduce experimental variability and improve compound handling [1].

Comparative Pharmacology Studies Evaluating Off‑Target Profiles of α₁‑Antagonists with Ancillary Calcium Channel Activity

Because nesapidil inhibits calcium‑induced contractions in depolarized vascular smooth muscle , it serves as a comparator for studies aimed at differentiating the functional consequences of pure α₁‑blockade (e.g., prazosin) from dual‑mechanism agents. This application is particularly relevant for research into vasodilator mechanisms and potential off‑target vascular effects [1].

Technical Documentation Hub

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